Sulfasuccinamide
Description
Historical Perspectives and Evolution of Sulfonamide Research in Biomedical Science
The journey of sulfonamide research in biomedical science began in the early 20th century, fundamentally altering the landscape of infectious disease treatment. Prior to the 1930s, effective therapies for bacterial infections were severely limited, often leading to high mortality rates from common ailments. The breakthrough came with the discovery of Prontosil, a red azo dye, by Gerhard Domagk and his team at Bayer AG in 1935. sciencehistory.orgwikipedia.orgebsco.comopenaccesspub.orgreactgroup.orgbritannica.com This marked the advent of the first broadly effective systemic antibacterial agents, commonly known as sulfa drugs. wikipedia.orgebsco.combritannica.commhmedical.com Subsequent research revealed that Prontosil was a prodrug, with its active component being sulfanilamide (B372717), a compound synthesized much earlier in 1906 but not recognized for its therapeutic potential until Domagk's work. wikipedia.orgopenaccesspub.orgbritannica.com The discovery of sulfanilamide and its derivatives, such as sulfapyridine (B1682706) (used against pneumonia) and sulfacetamide (B1682645) (used for urinary tract infections), ushered in the era of chemotherapy for bacterial diseases, demonstrating that synthetic compounds could effectively combat pathogens within the human body. openaccesspub.orgbritannica.com These early successes positioned sulfonamides as the forerunners of modern antibiotics, saving countless lives, particularly during World War II. wikipedia.orgbritannica.com
Significance of the Sulfonamide Class within Antimicrobial and Therapeutic Agents
The sulfonamide class of drugs holds profound significance in medicine due to its pioneering role and enduring therapeutic utility. Their primary mechanism of action involves the inhibition of bacterial folic acid synthesis. drugbank.comnih.govlookchem.comresearchgate.netpatsnap.comajchem-b.comresearchgate.net Sulfonamides act as competitive antagonists to para-aminobenzoic acid (PABA), an essential precursor in the bacterial pathway for producing folic acid. By mimicking PABA's structure, sulfonamides bind to and inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). mhmedical.comdrugbank.comnih.govresearchgate.netpatsnap.commsdmanuals.com This blockade disrupts the synthesis of folic acid, which is critical for bacteria to produce purines and DNA, thereby halting bacterial replication and growth. nih.govlookchem.comresearchgate.netpatsnap.comajchem-b.com This bacteriostatic action makes sulfonamides effective against a broad spectrum of Gram-positive and Gram-negative bacteria. drugbank.comresearchgate.net While their use as first-line agents has diminished due to the development of more potent and safer antibiotics and the rise of bacterial resistance, sulfonamides remain vital for treating specific conditions, including urinary tract infections, certain protozoal infections, and as topical agents for burns and eye infections. britannica.comajchem-b.comnih.gov Furthermore, the sulfonamide moiety has proven versatile, with derivatives showing promise in antiviral, antidiabetic, and anticancer applications, highlighting the class's broad biological activity. ajchem-b.com
Rationale for Continued Investigation into Sulfasuccinamide and Related Derivatives
This compound itself is a sulfonamide antibiotic recognized for its antimicrobial properties, often applied in ophthalmic and topical preparations for localized infections. ontosight.aincats.io The continued investigation into this compound and related derivatives is driven by several factors. Firstly, the ongoing challenge of antibiotic resistance necessitates the exploration and optimization of existing drug classes. nih.gov Sulfonamides, as a foundational antimicrobial group, offer a well-understood mechanism of action that can be further refined through structural modifications. Secondly, the presence of the succinimide (B58015) moiety within this compound connects it to the broader class of succinimide derivatives, which are recognized in medicinal chemistry for their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. nih.govresearchgate.net This suggests that modifications or combinations involving the succinimide structure, in conjunction with the sulfonamide pharmacophore, could yield novel compounds with enhanced or expanded therapeutic profiles. Research into these derivatives aims to leverage the established antimicrobial efficacy of sulfonamides while potentially addressing limitations or exploring new therapeutic avenues, such as enzyme inhibition or improved pharmacokinetic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(4-sulfamoylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXXPZYBZLDQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046275 | |
| Record name | Sulfasuccinamide | |
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Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-14-2 | |
| Record name | 4-[[4-(Aminosulfonyl)phenyl]amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Sulfasuccinamide [INN] | |
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| Record name | Sulfasuccinamide | |
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| Record name | Sulfasuccinamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SULFASUCCINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Derivatization of Sulfasuccinamide
Established Synthetic Pathways for Sulfasuccinamide and Analogues
The foundational synthesis of this compound and similar structures relies on well-documented chemical reactions. These methods provide reliable routes to the basic molecular framework, which can then be subjected to further derivatization.
Strategic Application of Succinic Anhydride (B1165640) in Succinamide Synthesis
The formation of the succinimide (B58015) ring is a critical step in the synthesis of this compound. Succinic anhydride serves as a key starting material for this purpose. wikipedia.org The synthesis of N-substituted succinimides is commonly achieved through the condensation of succinic anhydride with a primary amine. innovareacademics.innih.gov This reaction typically proceeds in two stages: the initial reaction between the amine and the anhydride forms an intermediate amic acid (or amidoacid). nih.gov Subsequent intramolecular cyclization of this intermediate, often facilitated by heat or a dehydrating agent like acetyl chloride, yields the final succinimide ring. wikipedia.orginnovareacademics.innih.gov
Modern synthetic approaches, such as microwave-assisted organic synthesis (MAOS), have been developed to improve the efficiency of this process. For instance, the reaction of succinic anhydride with anilines can be completed in minutes under microwave irradiation, often in the absence of a solvent, representing a greener and more rapid alternative to traditional methods that require several hours of heating. nih.gov
Various catalysts and reaction conditions can be employed to facilitate the synthesis. Lewis acids and dehydrating agents are frequently used to promote the cyclization step. innovareacademics.in The choice of solvent and catalyst can influence the reaction yield and purity of the resulting succinimide.
Table 1: Methods for N-Substituted Succinimide Synthesis from Succinic Anhydride
| Method | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Traditional Heating | Succinic anhydride, Primary amine, Acetic anhydride, Sodium acetate, 100°C | Two-step process involving formation and cyclization of an imic acid intermediate. | innovareacademics.in |
| Dehydrating Agent | Succinic anhydride, Amine, Acetyl chloride, Benzene (B151609) | Acetyl chloride acts as a dehydrating agent to facilitate cyclization. | innovareacademics.in |
| Microwave-Assisted | Succinic anhydride, Aniline, Domestic microwave oven | Solvent-free, rapid (minutes), and energy-efficient method. | nih.gov |
| Catalytic Method | Succinic anhydride, Amine, Lewis acid (e.g., TaCl₅-SiO₂) | Catalyzed reaction, can be performed under solvent-free conditions. | innovareacademics.in |
Condensation and Reduction Reactions in Sulphonamide Schiff Base Synthesis
A frequent and synthetically straightforward approach to modifying sulfonamides involves the formation of Schiff bases (imines). tandfonline.comtandfonline.com This is achieved through the condensation reaction of the primary amino group of a sulfonamide, such as sulfanilamide (B372717), with a carbonyl compound, most commonly an aldehyde. jocpr.comresearchgate.netnih.gov The resulting structure contains an azomethine group (-N=CH-), which links the sulfonamide scaffold to another chemical moiety. mdpi.comderpharmachemica.com
The synthesis can be carried out under various conditions, including using microwave irradiation, which provides a rapid and efficient one-pot method. jocpr.comnih.govmdpi.com Often, a catalyst such as glacial acetic acid is used in a solvent like ethanol (B145695) or methanol. mdpi.comderpharmachemica.com
The imine bond in the Schiff base is not merely a linker; it can be a pharmacophore in its own right. Furthermore, this imine bond can be selectively reduced to a secondary amine. This reduction can be beneficial in some cases, as it alters the molecule's geometry and electronic properties, potentially leading to improved biological activity. mdpi.com This condensation-reduction strategy allows for the combination of two distinct bioactive scaffolds, creating hybrid molecules for further investigation. tandfonline.comtandfonline.com
Design and Synthesis of Novel this compound Derivatives
Building upon the core this compound structure, researchers design and synthesize novel derivatives to explore new chemical space and biological activities. This involves targeted modifications to both the succinimide ring and the sulfanilamide portion of the molecule.
Strategies for Introducing New Functional Groups into the Succinamide Ring System
Another strategy involves the chemical reactivity of the imide carbonyl groups. Nucleophiles, including primary and secondary amines, can react with succinimides, leading to ring-opening. clockss.org This reaction typically occurs at the less sterically hindered carbonyl group. The resulting ring-opened product, an amide, can then serve as a versatile intermediate for further chemical transformations, including re-cyclization to form new heterocyclic rings or other modifications. clockss.org
Table 2: Examples of Functional Groups Introduced to Modify Succinimide Properties
| Functional Group | Purpose of Introduction | Reference |
|---|---|---|
| Basic Amines | Accelerate hydrolysis of the succinimide ring. | nih.gov |
| Aryl Rings | Influence hydrolysis equilibrium and stability. | nih.gov |
| Polyethylene Glycol (PEG) | Enhance solubility and modulate hydrolysis rate. | nih.gov |
| Fluorine | Increase electron-withdrawing effect on the succinimide ring. | nih.gov |
Exploration of Sulfanilamide Scaffold Modifications in Derivative Design
The sulfanilamide scaffold is a highly versatile platform for the design of new derivatives. ajchem-b.comicm.edu.pl A primary point of modification is the primary aromatic amine group (-NH2), which can be readily converted into other functional groups. tandfonline.comtandfonline.com As discussed, the formation of Schiff bases is a common strategy. tandfonline.comnih.gov
Beyond imine formation, other modifications are explored to create hybrid compounds. This involves coupling the sulfanilamide moiety with other bioactive scaffolds, such as pyrimidine (B1678525) or various azole rings, to generate molecules with potentially synergistic or novel activities. tandfonline.comgsconlinepress.com Further structural diversification can be achieved by substituting the phenyl ring of the sulfanilamide, replacing it with heterocyclic systems, or modifying any linkers connecting the sulfonamide to other parts of the molecule. tandfonline.comtandfonline.com These modifications are guided by structure-activity relationship (SAR) studies to tune the physicochemical and biological properties of the resulting compounds. nih.gov
Development of Sulfonamide-Containing Aminophosphonate Derivatives
A specific class of derivatives that has garnered interest is sulfonamide-containing aminophosphonates. frontiersin.orgresearchgate.net These compounds are typically synthesized through a one-pot, three-component reaction, most notably the Kabachnik-Fields reaction. frontiersin.org This reaction involves the condensation of an amine (the sulfonamide), a carbonyl compound (an aldehyde or ketone), and a dialkyl or diaryl phosphite. frontiersin.orgresearchgate.net
This synthetic route is highly versatile, allowing for the creation of a diverse library of derivatives by varying each of the three components. For example, different substituted aldehydes and various phosphites can be used to modulate the structure and properties of the final aminophosphonate. frontiersin.orgacs.org Research into these derivatives has revealed promising biological activities, and they represent a significant area of development for novel sulfonamide-based compounds. frontiersin.orgresearchgate.net One study reported the synthesis of sulfanilamide aminophosphonates where a fluorobenzyl derivative showed notable activity against drug-resistant E. coli. researchgate.net
Generation of Sulfonamide-Sydnone Hybrids
The synthesis of hybrid molecules that combine distinct pharmacophores into a single chemical entity is a strategic approach in medicinal chemistry. The generation of sulfonamide-sydnone hybrids is driven by the established biological activities of both the sulfonamide and sydnone (B8496669) moieties. Prior research has indicated that both sulfonamides and sydnones possess anti-inflammatory and antiviral properties. nih.gov Consequently, the development of compounds incorporating both scaffolds aims to create novel molecules with potentially synergistic or enhanced therapeutic effects. nih.gov
Recent studies have focused on creating new sulfonamide-sydnone hybrids and evaluating their biological potential. nih.gov These novel hybrids have been shown to effectively suppress acute lung injury (ALI) in lipopolysaccharide-challenged mouse models. nih.gov Furthermore, they exhibited inhibitory effects on the replication of SARS-CoV-2 in Calu-3 cells, with minimal cytotoxicity observed in non-infected Calu-3 and Vero E6 cells. nih.gov
In silico analysis, including molecular docking studies, has provided insights into the potential mechanisms of action, suggesting that these hybrids may target non-structural proteins of the SARS-CoV-2 virus. nih.gov Additionally, experimental and theoretical investigations have revealed a strong interaction between the new hybrid compounds and human serum albumin, which may indicate an extended residence time in the human bloodstream. nih.gov
Table 1: Research Findings on Sulfonamide-Sydnone Hybrids
| Hybrid Characteristic | Biological Activity Investigated | Key Research Finding |
|---|---|---|
| Contains Sulfonamide & Sydnone Scaffolds | Anti-inflammatory | Effectively suppressed the development of acute lung injury (ALI) in mice. nih.gov |
| Contains Sulfonamide & Sydnone Scaffolds | Antiviral (SARS-CoV-2) | Inhibited viral replication in Calu-3 cells with minimal cytotoxicity. nih.gov |
Synthesis of Sulphonated Succinimide Analogues
The chemical modification of the succinimide portion of molecules is another avenue of research for creating new therapeutic agents. The synthesis of sulphonated succinimide analogues involves introducing a sulfo group (–SO₃H) to the succinimide ring structure, a modification intended to alter the compound's physicochemical properties and biological activity.
One study describes the synthesis of new succinimides and their subsequent sulphonation to produce novel derivatives. researchgate.net These compounds were specifically developed to investigate their potential analgesic properties. researchgate.net The synthetic approach generally involves the creation of a succinimide ring, which can be achieved through methods such as the condensation of succinic anhydride with a primary amine. innovareacademics.in The subsequent sulphonation creates the desired analogue. An alternative method for creating a sulphonated succinimide ring involves reacting maleimide (B117702) with sodium metabisulfite (B1197395) in an aqueous solution. google.com
The biological evaluation of these synthesized sulphonated derivatives has yielded promising results. researchgate.net In abdominal constriction tests performed on mice, a standard model for assessing analgesic effects, some of the new sulphonated succinimide analogues demonstrated higher efficacy than established analgesic drugs like aspirin (B1665792) and paracetamol when administered intraperitoneally. researchgate.net
Table 2: Details of Sulphonated Succinimide Analogue Synthesis and Testing
| Compound Type | Synthetic Approach | Biological Test | Outcome |
|---|
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-aminobenzenesulfonamide |
| Acetic anhydride |
| Aspirin |
| Maleimide |
| Paracetamol |
| Sodium metabisulfite |
| Succinic anhydride |
Pharmacological Investigations of Sulfasuccinamide and Its Derivatives
Mechanistic Elucidation of Antimicrobial Action
The antimicrobial efficacy of sulfonamides, including derivatives related to sulfasuccinamide, is primarily attributed to their interference with essential metabolic pathways in bacteria.
Inhibition of Dihydropteroate (B1496061) Synthetase and Folic Acid Metabolism in Bacterial Systems
Sulfonamide antibiotics, as a class, exert their bacteriostatic effect by targeting the enzyme dihydropteroate synthase (DHPS) chemicalbook.comdrugbank.comwikipedia.orgnih.govnih.govresearchgate.net. DHPS is a critical enzyme in the bacterial pathway responsible for synthesizing folic acid, an essential cofactor for bacterial growth and replication chemicalbook.comdrugbank.comwikipedia.org. Crucially, DHPS is not expressed in most eukaryotic organisms, including humans, making it a selective target for antimicrobial therapy wikipedia.org. Sulfonamides inhibit this enzyme by mimicking its natural substrate.
Competitive Inhibition of p-Aminobenzoic Acid Pathways
The mechanism by which sulfonamides inhibit DHPS involves competitive antagonism with para-aminobenzoic acid (PABA) chemicalbook.comdrugbank.comresearchgate.netnih.govnih.gov. PABA is a precursor molecule required by bacteria for the de novo synthesis of folic acid. Sulfonamides possess a structural similarity to PABA, allowing them to bind to the active site of DHPS. This binding prevents PABA from accessing the enzyme, thereby blocking the synthesis of dihydropteroate, a key intermediate in the folic acid biosynthesis pathway chemicalbook.comdrugbank.comresearchgate.net. Without sufficient folic acid, bacteria cannot synthesize purines and thymidine, which are vital for DNA synthesis and cell division, leading to bacteriostasis chemicalbook.comdrugbank.com.
Spectrum of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms in Preclinical Models
Sulfonamides generally exhibit a broad spectrum of antibacterial activity, demonstrating efficacy against a wide range of Gram-positive and Gram-negative bacteria chemicalbook.comdrugbank.com. Preclinical studies have evaluated various sulfonamide derivatives against different bacterial species. For instance, some novel sulfonamide derivatives have shown activity against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Bacillus licheniformis and Bacillus linens researchgate.net. While specific data for "this compound" itself may be limited in broad preclinical spectrum analyses, the class generally covers both bacterial types chemicalbook.comdrugbank.com.
Quantitative Assessment of Antibacterial Activity (e.g., Minimum Inhibitory Concentration)
The quantitative assessment of antibacterial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism idexx.dknih.govidexx.comlitfl.com. Studies on sulfonamide derivatives have provided specific MIC values. For example, in preclinical assessments, certain novel sulfonamide derivatives demonstrated varying levels of activity:
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Sulfonamide Derivatives
| Derivative | Bacterial Species | MIC (µg/mL) | Gram Type |
| 1A | Escherichia coli | 100 | Gram-negative |
| 1A | Bacillus licheniformis | 250 | Gram-positive |
| 1A | Bacillus linens | 150 | Gram-positive |
| 1C | Escherichia coli | 50 | Gram-negative |
| 1C | Bacillus licheniformis | 100 | Gram-positive |
| 1C | Bacillus linens | 150 | Gram-positive |
Data derived from preclinical studies on novel sulfonamide derivatives researchgate.net.
Anti-inflammatory Efficacy Research
Beyond their antimicrobial properties, certain derivatives related to sulfonamides have been investigated for their potential anti-inflammatory effects, often by modulating key inflammatory mediators and pathways.
Modulation of Inflammatory Mediators and Pathways by Succinamide Derivatives
Research into sulfone derivatives, which share structural similarities with sulfonamides, has indicated their capacity to modulate inflammatory responses. These compounds have demonstrated the ability to inhibit the production of pro-inflammatory mediators. Specifically, some sulfone derivatives have been shown to significantly and dose-dependently inhibit the production of nitric oxide (NO), tumor necrosis factor (TNF)-alpha, and interleukin (IL)-12 in activated immune cells, such as murine peritoneal macrophages nih.gov. The inhibitory mechanism for nitric oxide production was found to involve the reduction of inducible nitric oxide synthase (iNOS) protein expression nih.gov. Furthermore, these derivatives have been observed to reduce the ratio of interferon-gamma (IFN-γ) to interleukin-4 (IL-4) production, suggesting a broader impact on immune cell signaling pathways involved in inflammation nih.gov.
Table 2: Modulation of Inflammatory Mediators by Sulfone Derivatives
| Inflammatory Mediator | Effect of Sulfone Derivatives | Potential Mechanism of Inhibition |
| Nitric Oxide (NO) | Inhibition | Reduction of iNOS protein expression |
| TNF-alpha | Inhibition | Not explicitly detailed, but part of broader inflammatory mediator suppression |
| IL-12 | Inhibition | Not explicitly detailed, but part of broader inflammatory mediator suppression |
| IFN-γ / IL-4 Ratio | Reduction | Modulation of cytokine balance |
Findings based on studies of sulfone derivatives in preclinical models nih.gov.
Compound Names Mentioned:
this compound
Sulfonamides
Sulfone derivatives
Pyrimidine (B1678525) derivatives
Ionic liquids (ILs)
N-alkylimidazolium Salts
p-Coumaric acid
Cinnamic acid
Bacterial strains: Escherichia coli, Bacillus licheniformis, Bacillus linens, Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae, Chlamydia.
Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Pathways
Research into dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) pathways is an active area aimed at developing safer and more effective anti-inflammatory agents, as classical non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors can present various side effects nih.govnih.gov. Studies have explored various chemical families, including N-hydroxyurea and hydroxamic acid derivatives, designed to inhibit both enzymes mdpi.com. For instance, specific compounds like "COX-2/5-LOX-IN-2" have demonstrated potent dual inhibitory activity, with reported IC50 values of 5.40 µM for COX-1, 0.01 µM for COX-2, and 1.78 µM for 5-LOX, and have shown promising analgesic and anti-inflammatory effects medchemexpress.com. Other synthesized compounds have also exhibited dual COX-2 and 5-LOX inhibitory activity with good COX-2/COX-1 selectivity mdpi.com.
However, the provided search results did not yield specific research findings directly linking this compound or its derivatives to the inhibition of COX-2 and 5-LOX pathways. Therefore, no data tables detailing this compound's activity in this context could be generated.
Investigation of Anti-Inflammatory Effects in Acute Lung Injury Models
Investigations into anti-inflammatory effects in acute lung injury (ALI) models have utilized various experimental approaches, including those induced by lipopolysaccharide (LPS) mdpi.comfrontiersin.orgnih.govnih.gov. These studies typically assess the modulation of inflammatory markers, cytokine production, and histological changes within lung tissues to understand the inflammatory response mdpi.comfrontiersin.orgfrontiersin.org. For example, research on a synthetic SGLT1 ligand demonstrated its ability to abrogate acute respiratory distress in mice and promote recovery of lung morphology and physiology, alongside inhibiting IL-8 production in vitro mdpi.com. Another study suggested that Quiescin Q6 sulfhydryl oxidase 1 (QSOX1) might exert anti-inflammatory effects in sepsis-induced ALI by modulating Epidermal Growth Factor Receptor (EGFR) phosphorylation and M1 macrophage polarization nih.gov.
The search results did not provide specific research findings concerning the anti-inflammatory effects of this compound or its derivatives in acute lung injury models. Consequently, no data tables pertaining to this compound's activity in this area could be generated.
Neuropharmacological Research
Neuroprotective Potentials of this compound Derivatives in Neurodegenerative Models
Research into neuroprotection for neurodegenerative diseases has explored various compounds and their mechanisms. For instance, fiscalin derivatives have been evaluated for their protective effects against neurotoxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+) and iron in cellular models nih.gov. Studies have also investigated compounds derived from natural sources, such as tobacco-derived rutin (B1680289) and compounds from red algae, for their potential to mitigate neuroinflammation and oxidative stress in models relevant to conditions like Alzheimer's and Parkinson's diseases biorxiv.orglidsen.com. Epigallocatechin gallate (EGCG), a polyphenol found in green tea, has also been studied for its multifaceted neuroprotective mechanisms, including reducing oxidative stress and neuroinflammation explorationpub.com.
However, no specific research findings regarding the neuroprotective potentials of this compound or its derivatives in neurodegenerative models were identified within the provided search results. Therefore, no data tables could be generated for this compound in this domain.
Novel Therapeutic Applications Beyond Traditional Antimicrobial Use
Aminopeptidase N (APN) Inhibition Studies
Aminopeptidase N (APN), also known as CD13, has emerged as a significant therapeutic target, particularly in the context of cancer and inflammatory diseases nih.gov. Research efforts have focused on identifying and characterizing various inhibitors of APN, including novel peptide ligands and small molecules diva-portal.orgnih.govmonash.edu. For example, a peptide ligand designated "G4" has demonstrated high affinity and selective competitive inhibition of CD13, with potential applications in targeting tumor vasculature nih.gov. Other studies have explored novel chemical scaffolds for developing potent APN inhibitors, with some compounds showing significantly enhanced efficacy compared to established agents like Bestatin, suggesting potential in cancer therapy and as antimicrobial drugs monash.edu. APN inhibition is also being investigated for its role in modulating bioactive peptide responses and influencing immune functions nih.gov.
However, the provided search results did not yield specific studies directly linking this compound to Aminopeptidase N (APN) inhibition. Consequently, no data tables could be generated for this compound in this area.
Investigation of Anti-Tumor and Anti-Proliferative Activities
Direct research findings specifically detailing the anti-tumor or anti-proliferative activities of this compound itself were not prominent in the reviewed literature. However, broader investigations into the anti-cancer potential of related chemical classes, including sulfonamide derivatives and other compounds with similar structural motifs, have been documented.
Studies on certain sulfone derivatives, specifically those of a 5-nitrothiazole (B1205993) series, have revealed promising selective in vitro antiproliferative activity against HepG2 human cell lines nih.gov. These findings suggest that modifications to the sulfone structure can yield compounds with potential anticancer applications, particularly in liver cancer treatment nih.gov.
Furthermore, research into sulfated glycosaminoglycans (GAGs) has indicated that increased sulfation of biomimetic GAGs can lead to potent anti-proliferative effects on certain cancer cells, such as murine lung adenocarcinoma (LUAD) spheres, and may target cancer stem cell populations nih.gov. While not directly sulfonamides, these studies highlight the role of sulfation in modulating cellular proliferation in cancer contexts.
The development of antiproliferative agents also involves structure-activity relationship studies. For instance, Celecoxib, a known cyclooxygenase-2 inhibitor, has served as a lead compound in developing antiproliferative agents, with its structural significance being a focus for modeling potential new compounds nih.gov. While Celecoxib is not a sulfonamide, the study acknowledges sulfonamides as a relevant chemical class in this field nih.gov.
Antioxidant Activity of Sulfonamide Derivatives
The antioxidant properties of various sulfonamide derivatives have been a significant area of research, driven by the understanding that oxidative stress is implicated in numerous diseases, including cancer, atherosclerosis, and neurodegenerative disorders ekb.eg.
Gallic Acid Sulfonamide Derivatives: Research has explored novel sulfonamide derivatives of gallic acid (GA) to improve its bioavailability while retaining its beneficial properties. Compounds such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS) have demonstrated significant antioxidant activity. In assays evaluating reactive oxygen species (ROS) scavenging, these derivatives showed activity comparable to gallic acid, with 3,4,5-TMBS and 3,4,5-THBS exhibiting 93% ROS scavenging at 1000 µM, similar to gallic acid's 96% mdpi.com. These findings suggest that the sulfonamide modification can maintain or even enhance the antioxidant efficacy of parent compounds, along with improved pharmacokinetic profiles mdpi.com.
2-Thiouracil-5-Sulfonamide Derivatives: A series of 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their antioxidant potential using DPPH, hydrogen peroxide scavenging, and lipid peroxidation assays nih.govmdpi.com. Out of 22 tested derivatives, twenty exhibited moderate to potent free radical scavenging efficacies, with IC50 values against the DPPH radical ranging from 7.55 ± 1.70 μg/mL to 80.0 ± 0.70 μg/mL nih.govmdpi.com. These results underscore the capacity of this class of sulfonamide derivatives to act as effective antioxidants.
Sulfonamide-Based Pyrazolines: Another study focused on novel structural hybrids incorporating sulfonamide and pyrazoline moieties. These synthesized compounds were tested for their antioxidant activities using DPPH and ABTS radical cation scavenging assays, reporting relatively good in vitro antioxidant activity researchgate.net.
General Sulfonamide Derivatives: Quantitative structure-activity relationship (QSAR) studies have also been conducted on benzene (B151609) sulfonamide derivatives to establish mathematical relationships between their structures and antioxidant activity, aiming to predict new compounds with enhanced antioxidant effectiveness ekb.eg.
Table 1: Antioxidant Activity of Gallic Acid Sulfonamide Derivatives
| Compound | Assay | Concentration | Activity (ROS Scavenging) |
| Gallic Acid (GA) | ROS assay | 1000 µM | 96% |
| 3,4,5-TMBS | ROS assay | 1000 µM | 93% |
| 3,4,5-THBS | ROS assay | 1000 µM | 93% |
Table 2: Antioxidant Activity of 2-Thiouracil-5-Sulfonamide Derivatives
| Compound Series | Assay | Activity Measure | Findings |
| 2-Thiouracil-5-sulfonamides (3-9) | DPPH radical scavenging | IC50 | Range: 7.55 ± 1.70 μg/mL to 80.0 ± 0.70 μg/mL. Twenty derivatives showed moderate to potent activity. |
| Ascorbic Acid (AA) | DPPH radical scavenging | IC50 | Reference standard |
Pharmacokinetic and Drug Metabolism Studies Dmpk
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
ADME profiling is essential for characterizing how the body processes a chemical compound. porsolt.com This involves a suite of studies designed to understand how a substance is taken up, where it goes in the body, how it is chemically modified, and how it is ultimately removed. admescope.com
In Vitro Metabolism Studies Utilizing Hepatic Microsomes and Cryopreserved Hepatocytes
In vitro metabolism studies are foundational for predicting how a drug will be cleared by the liver. nuvisan.com These assays commonly use liver-derived preparations such as hepatic microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), or cryopreserved hepatocytes, which contain a fuller complement of both Phase I and Phase II enzymes. thermofisher.comnih.govnih.govnih.gov These systems help identify the metabolic pathways a compound is likely to undergo. admescope.com
A thorough review of publicly available scientific literature reveals a lack of specific studies detailing the in vitro metabolism of Sulfasuccinamide using either hepatic microsomes or cryopreserved hepatocytes. Consequently, data on its metabolic profile from these standard assays are not available.
Plasma Protein Binding Characteristics and Implications for Distribution
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. wikipedia.orgbioanalysis-zone.com This binding equilibrium affects the drug's distribution into tissues and its availability for metabolism and excretion, as only the unbound fraction is considered pharmacologically active. wikipedia.orgbioivt.com
Specific data quantifying the plasma protein binding percentage for this compound is not available in the current scientific literature. Therefore, its binding characteristics and the direct implications for its distribution remain uncharacterized.
Identification and Characterization of Major Metabolites
Identifying the metabolites of a parent drug is a key step in drug development. evotec.comsrce.hr This process, often conducted using in vitro systems followed by in vivo sample analysis, helps to understand clearance mechanisms and to assess whether any metabolites are pharmacologically active or potentially toxic. evotec.com
There are no published research findings that identify or characterize the major metabolites of this compound. The metabolic pathways and the chemical structures of any resulting metabolites have not been documented.
Metabolic Stability Determinations and Intrinsic Clearance Calculations
Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes. solvobiotech.com From these experiments, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. srce.hr Intrinsic clearance represents the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow, and is crucial for predicting in vivo hepatic clearance. nuvisan.comnih.gov
There is no available data from metabolic stability assays for this compound. As a result, its in vitro half-life and intrinsic clearance in hepatic models have not been determined.
In Vivo Systemic Exposure Studies in Preclinical Species
In vivo pharmacokinetic studies in preclinical species (e.g., rats, mice, dogs) are performed to understand how a drug behaves in a whole organism. porsolt.comadmescope.com These studies measure key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which describes total drug exposure. admescope.com
A review of the scientific literature indicates that in vivo systemic exposure studies for this compound in any preclinical species have not been published. Therefore, its fundamental pharmacokinetic parameters in a living system are unknown.
Tissue Distribution Analysis
Tissue distribution studies are conducted to determine where a drug and its metabolites travel within the body and whether they accumulate in specific organs or tissues. bioivt.comfrontiersin.org Techniques like Quantitative Whole-Body Autoradiography (QWBA) provide a visual and quantitative assessment of a radiolabeled compound's distribution across the entire body over time. dmdg.orgwuxiapptec.comwuxiapptec.comcriver.com
No studies detailing the tissue distribution of this compound in preclinical models have been found in the public domain. Information regarding its potential to penetrate specific tissues or organs is currently unavailable.
Drug-Drug Interaction (DDI) Potential Assessment
An evaluation of a drug's potential to interact with other co-administered drugs is a critical aspect of its development and safe use. bioivt.comfda.gov This assessment typically involves in vitro studies to determine if the compound can inhibit or induce the activity of key enzymes and transporters. fda.govbioivt.com
Inhibition and Induction of Drug-Metabolizing Enzymes (e.g., CYP450s)
The cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast number of drugs. aumet.comnih.gov Inhibition of these enzymes can lead to increased concentrations of other drugs, potentially causing toxicity, while induction can decrease their efficacy. aumet.comyoutube.com Standard in vitro assays are used to evaluate a compound's potential to act as an inhibitor or inducer of major CYP450 isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.gov
Detailed research findings on the inhibitory or inductive effects of this compound on CYP450 enzymes have not been reported in the available scientific literature.
Table 1: In Vitro Assessment of this compound's Effect on CYP450 Enzymes
| CYP450 Isoform | Inhibition Potential (IC₅₀) | Induction Potential (EC₅₀/Fold-change) |
| CYP1A2 | Data not available | Data not available |
| CYP2B6 | Data not available | Data not available |
| CYP2C8 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
Interaction with Drug Transporters
Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), play a significant role in the absorption, distribution, and excretion of drugs. bioivt.compharmaron.com Interactions with these transporters can alter a drug's pharmacokinetic profile and lead to clinically relevant drug-drug interactions. fda.govnih.gov In vitro assays using cell lines that overexpress these transporters are commonly used to identify if a new chemical entity is a substrate or an inhibitor of these transporters. bioivt.comcriver.com
There are no publicly available studies investigating the interaction of this compound with key drug transporters.
Table 2: In Vitro Assessment of this compound's Interaction with Drug Transporters
| Transporter | Substrate Potential | Inhibition Potential |
| P-gp (MDR1/ABCB1) | Data not available | Data not available |
| BCRP (ABCG2) | Data not available | Data not available |
| OATP1B1 (SLCO1B1) | Data not available | Data not available |
| OATP1B3 (SLCO1B3) | Data not available | Data not available |
| OAT1 (SLC22A6) | Data not available | Data not available |
| OAT3 (SLC22A8) | Data not available | Data not available |
| OCT2 (SLC22A2) | Data not available | Data not available |
Predictive Pharmacokinetic Modeling and Simulation
Predictive pharmacokinetic modeling, including physiologically-based pharmacokinetic (PBPK) modeling, is a powerful tool used in drug development. nih.govwikipedia.org These models integrate physicochemical properties of a drug with physiological and anatomical information to simulate its pharmacokinetic behavior in the body. wikipedia.orgmdpi.com PBPK models can be used to predict human pharmacokinetics, assess DDI potential, and inform dosing in special populations. nih.govnih.gov
Physiologically-Based Pharmacokinetic (PBPK) Modeling Approaches
The development of a PBPK model requires extensive in vitro and in vivo data, including information on metabolism and transporter interactions. nih.govmdpi.com Given the absence of such data for this compound, the development of a predictive PBPK model is not feasible at this time.
No PBPK models or other predictive pharmacokinetic simulations for this compound have been described in the scientific literature.
Toxicological and Safety Assessment Methodologies
Preclinical Toxicity Studies
The essential first step in safety assessment involves preclinical toxicity studies to understand a compound's potential adverse effects. frontierspartnerships.orgeuropa.eu This process includes both laboratory-based (in vitro) and animal-based (in vivo) testing. creative-bioarray.comnumberanalytics.com
In Vitro Toxicity Screening Methods
In vitro (in the lab) methods use cultured cells to screen for toxicity, providing a more rapid and cost-effective alternative to animal testing for initial hazard identification. frontierspartnerships.orgnumberanalytics.com Standard assays include those for cytotoxicity (cell death), which can be measured using methods like the MTT assay, and assessments of irritation to skin and eyes using reconstructed human tissue models. europa.eu Other tests can evaluate a substance's potential to cause inflammation or oxidative stress. europa.eu However, no specific studies using these in vitro screening methods for Sulfasuccinamide could be identified.
In Vivo Animal Toxicology Models
In vivo studies in animal models are crucial for understanding how a substance affects a whole, living organism. creative-bioarray.com These studies, conducted in rodent and non-rodent species, help determine the toxic effects on various organs and establish safety margins before human trials. cdsco.gov.in The route of administration in these studies is chosen to mimic potential human exposure. scantox.com Despite the importance of these models, no specific in vivo animal toxicology reports for this compound were found.
Hazard Identification and Characterization of Potential Toxic Effects
The primary goal of toxicity studies is to identify and characterize potential hazards to human health. creative-bioarray.com This involves pinpointing specific toxic effects, understanding the dose at which they occur, and identifying the target organs. Without specific in vitro or in vivo study data for this compound, a formal hazard identification and characterization cannot be completed.
Safety Pharmacology Investigations
Safety pharmacology studies are designed to investigate a substance's potential adverse effects on vital physiological functions. erbc-group.comfda.gov These are critical for preventing serious adverse events in clinical trials. erbc-group.com
Evaluation of Effects on Major Organ Systems (e.g., Cardiovascular, Central Nervous, Respiratory)
The "core battery" of safety pharmacology studies mandated by regulatory guidelines focuses on the central nervous, cardiovascular, and respiratory systems. fda.govcmicgroup.comaccelera.orgwuxiapptec.com
Cardiovascular studies often use telemetry in conscious animals to monitor heart rate, blood pressure, and electrocardiograms (ECGs) to detect any adverse effects like arrhythmias. cmicgroup.comaccelera.org
Central Nervous System (CNS) studies typically involve a functional observational battery (FOB) in rodents to assess changes in behavior, coordination, and sensory-motor reflexes. wuxiapptec.com
Respiratory studies in conscious animals often use whole-body plethysmography to measure parameters like respiratory rate and tidal volume. cmicgroup.com
No safety pharmacology studies evaluating the effects of this compound on these critical organ systems are available in the reviewed literature.
Genetic Toxicity Assessments
Genetic toxicology assays are performed to determine if a chemical compound can cause damage to DNA, which can lead to mutations and potentially cancer. fda.gov A standard battery of tests is typically required to assess this risk. biocompare.com
This battery usually includes:
An in vitro bacterial reverse mutation assay, commonly known as the Ames test , to detect gene mutations. nih.govyoutube.comyoutube.com
An in vitro test in mammalian cells to detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity), such as a chromosome aberration assay or a micronucleus test. fda.govbiocompare.com
An in vivo test in rodents, like the erythrocyte micronucleus test, to assess chromosomal damage in a whole animal. biocompare.comnih.gov
A comprehensive search did not yield any results from genetic toxicity assessments performed on this compound.
Due to the absence of specific research findings for this compound in the areas of preclinical toxicity, safety pharmacology, and genetic toxicology, a detailed and authoritative article on these aspects of the compound cannot be generated at this time.
No Data Available on the Reproductive and Developmental Toxicity of this compound
Despite a comprehensive search of available scientific literature and toxicological databases, no specific studies or data on the reproductive and developmental toxicity of the chemical compound this compound were found.
Standard toxicological assessments for chemical compounds typically include a battery of tests to evaluate potential adverse effects on reproduction and development. These studies, often conducted in animal models, are designed to identify any impact on fertility, prenatal and postnatal development, and potential teratogenic (birth defect-causing) effects.
Methodologies for these assessments are well-established and include guidelines from international bodies such as the Organisation for Economic Co-operation and Development (OECD). These guidelines outline protocols for various study types, including:
Fertility and Early Embryonic Development Studies: To assess effects on male and female reproductive function.
Prenatal Developmental Toxicity Studies: To evaluate adverse effects on the developing fetus.
Extended One-Generation Reproductive Toxicity Studies: To investigate effects on the parental generation and their offspring.
However, no such studies or their resulting data pertaining specifically to this compound could be located. The available information on this compound primarily relates to its historical use as an antimicrobial agent. Notably, its withdrawal from the market in some regions has been linked to concerns about antibiotic resistance rather than reproductive toxicity.
Without dedicated research on its reproductive and developmental effects, it is not possible to provide a toxicological and safety assessment for this compound in this area. The creation of data tables and detailed research findings, as requested, is therefore not feasible due to the absence of primary data.
Mechanisms of Antimicrobial Resistance and Overcoming Resistance
Molecular Basis of Sulfasuccinamide Resistance in Bacterial Strains
Resistance to sulfonamides at the molecular level is primarily achieved through two main strategies: the acquisition of alternative drug-resistant enzymes and mutations in the target enzyme. These changes prevent this compound from effectively inhibiting the folic acid synthesis pathway, which is crucial for bacterial survival.
Bacterial populations exhibit remarkable adaptability when faced with the selective pressure of antibiotics like this compound. nih.gov This adaptation can occur through the vertical transmission of spontaneous mutations within the bacterial genome or, more significantly, through the horizontal acquisition of mobile genetic elements carrying resistance genes. nih.govelifesciences.org The evolutionary dynamics often favor the selection of bacterial strains that can either prevent the antibiotic from reaching its target, modify the target to reduce binding affinity, or bypass the inhibited metabolic step. ftloscience.com
Laboratory evolution experiments have demonstrated that bacteria can develop high levels of resistance through the gradual accumulation of multiple mutations when exposed to increasing concentrations of an antibiotic. researchgate.netnih.gov This process mimics the evolutionary trajectories that can occur in clinical environments where bacteria are repeatedly exposed to antibiotics. researchgate.netnih.gov
This compound, like other sulfonamides, functions by competitively inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme. semanticscholar.orgresearchgate.net This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is a vital component for DNA and RNA synthesis. youtube.comyoutube.com Bacteria have evolved two primary mechanisms to alter this pathway and confer resistance:
Mutations in the folP Gene: The gene folP encodes for the DHPS enzyme. Mutations in this gene can lead to amino acid substitutions in the enzyme's active site. biorxiv.org These alterations reduce the binding affinity of sulfonamides, including this compound, to the enzyme, while still allowing the natural substrate, para-aminobenzoic acid (PABA), to bind, albeit sometimes with reduced efficiency. semanticscholar.orgresearchgate.net This allows the folic acid synthesis pathway to continue, rendering the antibiotic ineffective.
Acquisition of sul Genes: A more common and highly effective resistance mechanism is the acquisition of foreign genes, known as sul genes (sul1, sul2, and sul3). biorxiv.orgspringernature.com These genes encode for alternative, drug-resistant variants of the DHPS enzyme. semanticscholar.orgresearchgate.net These alternative enzymes are largely insensitive to sulfonamides but can efficiently carry out their function in the folic acid pathway. semanticscholar.orgspringernature.com The sul genes are frequently located on mobile genetic elements, which facilitates their spread among different bacterial species. springernature.com
| Resistance Mechanism | Description | Key Genes Involved |
| Target Modification | Alterations in the DHPS enzyme reduce the binding affinity of this compound. | folP |
| Target Bypass/Replacement | Acquisition of alternative DHPS enzymes that are not inhibited by this compound. | sul1, sul2, sul3 |
Horizontal Gene Transfer and Dissemination of Resistance Genes
Horizontal gene transfer (HGT) is a primary driver in the rapid and widespread dissemination of antibiotic resistance genes, including those conferring resistance to this compound. elifesciences.orglongdom.org HGT allows for the transfer of genetic material between bacteria of the same or different species through three main mechanisms:
Conjugation: The transfer of genetic material, often plasmids, through direct cell-to-cell contact. longdom.org This is a highly efficient mechanism for spreading multidrug resistance plasmids that can carry sul genes along with other resistance determinants. nih.gov The presence of certain antibiotics, like sulfamethazine, has been shown to potentially promote the conjugative transfer of plasmids carrying resistance genes. nih.gov
Transformation: The uptake of naked DNA from the environment, which can then be incorporated into the recipient bacterium's genome. longdom.org
Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). longdom.org
Mobile genetic elements such as plasmids, transposons, and integrons play a crucial role in HGT. elifesciences.org Class 1 integrons, for example, are frequently associated with the carriage and dissemination of sul1 genes. nih.gov The presence of these resistance genes on such mobile elements is a significant concern as it facilitates the rapid evolution of multidrug-resistant pathogens in both clinical and environmental settings. nih.gov
Collective Resistance Mechanisms in Microbial Communities and Biofilms
Bacteria often exist in complex, structured communities known as biofilms. asm.orgregionh.dk Biofilms provide a protective environment for bacteria and contribute significantly to their increased resistance to antimicrobial agents, a phenomenon known as collective resistance. nih.govasm.org Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics compared to their free-floating (planktonic) counterparts. asm.org
Several factors contribute to the increased resistance of biofilms to sulfonamides like this compound:
Limited Antibiotic Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, slowing down or preventing the penetration of antibiotics to the deeper layers of the biofilm. asm.orgregionh.dk
Altered Microenvironment: The physiological conditions within a biofilm, such as gradients of nutrients and oxygen, can lead to the presence of slow-growing or dormant cells (persister cells). regionh.dk These cells are less susceptible to antibiotics that target metabolically active processes.
Increased Horizontal Gene Transfer: The close proximity of bacterial cells within a biofilm facilitates HGT, leading to the rapid spread of resistance genes throughout the community. mdpi.com
Gene Expression Changes: Exposure to sub-inhibitory concentrations of antibiotics, which can occur within biofilms, can induce changes in gene expression. For instance, studies with other sulfonamides have shown an upregulation of resistance genes like sul1 and genes for efflux pumps in Pseudomonas aeruginosa biofilms. researchgate.net
| Biofilm Resistance Factor | Mechanism of Action |
| EPS Matrix | Acts as a diffusion barrier, limiting antibiotic penetration. |
| Physiological Heterogeneity | Slow-growing or dormant cells are less susceptible to antibiotics. |
| Enhanced HGT | Close cell proximity increases the transfer of resistance genes. |
| Altered Gene Expression | Upregulation of resistance and efflux pump genes. |
Strategies to Circumvent Existing Resistance Mechanisms
Overcoming resistance to sulfonamides like this compound requires innovative approaches that can either restore the efficacy of the antibiotic or bypass the resistance mechanisms altogether.
One promising strategy is the development of resistance-modifying agents. These are compounds that, when used in combination with an antibiotic, can restore its activity against resistant bacteria. For sulfonamides, this could involve:
DHPS Inhibitors: Designing novel inhibitors that can effectively bind to the altered DHPS enzymes produced by resistant bacteria. This would require a detailed understanding of the structural changes in the resistant enzymes to develop compounds that can overcome the reduced binding affinity.
Efflux Pump Inhibitors (EPIs): In cases where resistance is mediated by the active removal of the antibiotic from the cell, EPIs can block these pumps, leading to an accumulation of the antibiotic inside the bacterium to effective concentrations. ftloscience.com
Inhibitors of Resistance Gene Expression: Targeting the regulatory pathways that control the expression of resistance genes like sul could prevent the production of the resistance-conferring enzymes.
Another approach involves the development of novel drug delivery systems that can enhance the concentration of the antibiotic at the site of infection, potentially overcoming resistance mechanisms. nih.govmdpi.com Furthermore, combination therapies, where a sulfonamide is used with another antibiotic that has a different mechanism of action, can be effective in treating infections caused by resistant bacteria. mdpi.com Folic acid-sulfonamide conjugates have also been explored as a strategy to potentially suppress resistance mechanisms by targeting the anti-folate pathway more effectively. nih.govrsc.org
Design of Derivatives with Novel Binding Modalities
The emergence of resistance to classic sulfonamides like this compound, primarily through mutations in the target enzyme dihydropteroate synthase (DHPS), has necessitated the development of new derivatives capable of overcoming these mechanisms. springernature.comsemanticscholar.org A primary strategy involves ligand-based drug design, where new therapeutic molecules are engineered based on the structural and functional properties of existing drugs. researchgate.net This approach aims to create novel derivatives that can improve upon the basic therapeutic attributes of the parent compound while circumventing the pathogen's resistance mechanisms. researchgate.net
Research into novel sulfonamide derivatives has shown that modifications to the substitution patterns of the sulfonamide moiety can significantly alter their biological activity and effectiveness against resistant strains. nih.gov Contrary to the traditional focus on N-monosubstituted 4-aminobenzenesulfonamides, recent studies have demonstrated that a wider variety of structural modifications can yield potent antibacterial agents. nih.gov These new derivatives often exhibit different mechanisms of action, moving beyond the classical inhibition of the folate biosynthetic pathway. nih.gov
A key principle in designing these derivatives is to create molecules that can bind to the altered DHPS enzyme of resistant bacteria or inhibit other essential cellular pathways. For example, computational docking studies are used to predict the binding affinity of newly designed sulfonamide derivatives to the DHPS binding pocket. researchgate.net By analyzing these interactions, researchers can identify derivatives with more favorable binding energies and interaction patterns, such as the formation of hydrogen bonds with key amino acid residues within the enzyme's active site. researchgate.net This allows for the rational design of compounds that can effectively compete with the natural substrate, p-aminobenzoic acid (PABA), even in mutated forms of the enzyme that show reduced affinity for older sulfonamides. springernature.comresearchgate.net
Furthermore, the development of hybrid compounds, which combine a sulfonamide scaffold with other distinct bioactive molecules, has proven to be a particularly advantageous strategy. nih.gov These molecular hybrids can possess dual mechanisms of action, making it more difficult for bacteria to develop resistance. By tuning the substitution patterns and creating hybrid structures, it is possible to develop derivatives that are not only effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) but are also bactericidal and active in vivo. nih.gov
Table 1: Strategies for Designing Sulfonamide Derivatives to Overcome Resistance
| Derivative Design Strategy | Rationale | Desired Outcome |
|---|---|---|
| Modification of Substitution Patterns | To alter the molecule's shape, polarity, and binding properties to fit the mutated DHPS active site. nih.gov | Enhanced binding affinity to resistant DHPS enzymes; circumvention of resistance mechanisms. nih.gov |
| Computational Docking & Ligand-Based Design | To virtually screen and predict the efficacy of novel structures before synthesis, optimizing interactions with the target enzyme. researchgate.net | Identification of candidates with high binding energy and novel binding modalities to the target site. researchgate.net |
| Molecular Hybridization | To combine the sulfonamide pharmacophore with another bioactive scaffold. nih.gov | Creation of hybrid compounds with dual mechanisms of action, reducing the likelihood of resistance development. nih.gov |
| Targeting Alternative Pathways | To develop derivatives that inhibit other essential bacterial processes, moving beyond DHPS inhibition. nih.gov | Broadened spectrum of activity and effectiveness against strains with target-based resistance to traditional sulfonamides. nih.gov |
Combination Therapies to Overcome Resistance
Combining antimicrobial agents is a well-established strategy to combat resistant infections, enhance efficacy, and slow the emergence of further resistance. st-andrews.ac.uknih.gov The primary principle behind combination therapy is that it is statistically more difficult for a bacterium to develop spontaneous mutations conferring resistance to two or more drugs simultaneously. st-andrews.ac.uk For sulfonamides like this compound, combination therapy can restore their utility against pathogens that have become resistant.
A key benefit of this approach is the potential for synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects. st-andrews.ac.uk This synergy can lead to improved clinical outcomes and may allow for the use of lower concentrations of each drug, potentially reducing the risk of toxicity. st-andrews.ac.uk
One notable example involving a sulfonamide is the combination of sulfadiazine (B1682646) with colistin (B93849). A study demonstrated that this combination had a high synergistic effect (92.7%) against various species of colistin-resistant bacterial strains, including those with plasmid-mediated resistance. nih.gov The synergy was observed irrespective of the specific mechanism of colistin resistance, suggesting a broad applicability for this combination in treating multidrug-resistant infections. nih.gov Such findings highlight the potential to pair older drugs like sulfonamides with other antibiotics to create effective treatments for challenging infections. nih.gov
Another successful and widely used combination is trimethoprim-sulfamethoxazole (TMP-SMX). This therapy targets two sequential steps in the essential bacterial folate synthesis pathway. Sulfamethoxazole inhibits dihydropteroate synthase, while trimethoprim (B1683648) inhibits the subsequent enzyme, dihydrofolate reductase. This dual blockade is often bactericidal and has been a mainstay in treating various infections, although resistance to TMP-SMX is now a significant concern. fortunebusinessinsights.com
The exploration of novel combinations continues to be a critical area of research. This includes pairing sulfonamides with non-antibiotic adjuvants or with antibiotics from different classes to exploit different bacterial vulnerabilities. frontiersin.org The goal is to create regimens that can overcome existing resistance mechanisms and prevent the selection of new resistant variants. st-andrews.ac.uk
Table 2: Examples of Sulfonamide-Based Combination Therapies
| Drug Combination | Mechanism of Interaction | Target Pathogens (Examples) |
|---|---|---|
| Sulfadiazine + Colistin | Synergistic activity against colistin-resistant bacteria. nih.gov | Colistin-resistant Gram-negative bacteria, including MCR-1 positive isolates. nih.gov |
| Trimethoprim + Sulfamethoxazole (TMP-SMX) | Sequential blockade of two enzymes (dihydropteroate synthase and dihydrofolate reductase) in the folate synthesis pathway. fortunebusinessinsights.com | Nocardia species, historically used for a wide range of Gram-positive and Gram-negative bacteria. fortunebusinessinsights.com |
| Sulfonamides + Beta-lactams | The combination of a cell wall synthesis inhibitor with a folate pathway inhibitor can have synergistic or additive effects. | Methicillin-resistant Staphylococcus aureus (MRSA). |
In Silico Exploration of this compound: A Focus on Molecular Interactions and Design Strategies
While specific research literature focusing exclusively on the structure-activity relationship (SAR) and molecular modeling of this compound is limited, the broader class of sulfonamides, to which it belongs, has been extensively studied. This article will explore the established principles and computational methodologies used for sulfonamides, providing a framework for understanding the potential molecular behavior and design considerations applicable to this compound.
Structure Activity Relationship Sar and Molecular Modeling Studies
The study of how a drug's molecular structure relates to its biological activity is fundamental to pharmaceutical design. ucla.edu For the sulfonamide class of drugs, these studies are crucial for developing compounds with high potency and minimal side effects. ucla.edu
The pharmacological activity of sulfonamides is dictated by specific structural features that govern their interaction with biological targets. A primary mechanism of action for many sulfonamide drugs is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The core scaffold of a sulfonamide, the -SO2NH- group, is a key player in this interaction, often mimicking the natural substrate, para-aminobenzoic acid (PABA).
Key structural determinants for the activity of sulfonamides include:
The Sulfonamide Group (-SO2NH-): The anionic form of this group is often crucial for binding to the active site of target enzymes. jbclinpharm.org
The Aromatic Ring: Substitutions on the benzene (B151609) ring can significantly influence the electronic properties and binding affinity of the molecule.
Small aromatic sulfonamides often derive their inhibitory power from the interaction of hydrogen bond acceptors at the para or meta positions with hydrophilic residues of the target enzyme. nih.gov Furthermore, sulfonamides with two aromatic or heterocyclic rings can interact with hydrophobic pockets of the enzyme, sometimes located more than 10 Å away from the active site's metal ion. nih.gov
Modern drug design heavily relies on computational methods to predict and analyze molecular interactions, thereby accelerating the discovery of new therapeutic agents. youtube.com These in silico approaches are instrumental in designing novel and potent inhibitors by predicting the mechanisms of ligand-receptor interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a valuable tool for understanding how a ligand, such as a sulfonamide derivative, might interact with its protein target at the molecular level. The principle behind molecular docking is often described by the "lock and key model," where the ligand (key) fits into the active site of the protein (lock). nih.gov
In the context of sulfonamides, docking simulations can reveal:
Binding Poses: The most likely conformation of the sulfonamide within the active site of an enzyme.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the ligand. nih.gov For example, docking studies on various sulfonamides have shown that the -SO2NH- group often coordinates with a Zn2+ ion in the active site of enzymes like carbonic anhydrase. jbclinpharm.org
Binding Affinity: Estimation of the strength of the interaction between the ligand and the protein, often expressed as a docking score.
A typical molecular docking workflow involves preparing the 3D structures of both the ligand and the protein, defining a binding site (or "grid"), and then running the docking algorithm to generate and score potential binding poses. The results can help rationalize observed biological activities and guide the design of new derivatives with improved binding.
Table 1: Illustrative Example of Key Interactions for a Docked Sulfonamide Derivative (General)
| Interacting Residue | Interaction Type | Distance (Å) |
| HIS94 | Hydrogen Bond | 2.1 |
| THR199 | Hydrogen Bond | 2.8 |
| VAL121 | Hydrophobic | 3.5 |
| LEU198 | Hydrophobic | 3.9 |
Note: This table is a generalized representation based on common findings for sulfonamides and does not represent specific data for Sulfasuccinamide.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. nih.gov
For sulfonamides, QSAR studies can help identify the key physicochemical properties that drive their pharmacological effects. nih.gov Descriptors frequently used in QSAR models for sulfonamides include:
Electronic Descriptors: Such as electronegativity and partial charges, which can describe the ability of the molecule to engage in electrostatic interactions. nih.gov
Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and how it fits into a binding site. nih.gov
Hydrophobic Descriptors: Such as the octanol-water partition coefficient (logP), which is crucial for membrane permeability and interaction with hydrophobic pockets. mdpi.com
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Once a predictive QSAR model is built and validated, it can be used to estimate the activity of newly designed compounds before they are synthesized, thus saving time and resources. nih.gov For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the sulfonamide ring leads to higher activity, guiding chemists to synthesize derivatives with this feature. mdpi.com
Rational drug design aims to develop new medications based on a detailed understanding of the biological target. nih.gov For sulfonamides, this involves leveraging structural and computational insights to create molecules with improved potency and selectivity for their intended target over other proteins in the body.
Key principles for the rational design of sulfonamide derivatives include:
Target-Specific Modifications: Altering the structure of the sulfonamide to enhance interactions with key residues in the target's active site while weakening interactions with off-target proteins.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may lead to improved activity or pharmacokinetic properties.
Scaffold Hopping: Replacing the core chemical structure of the sulfonamide with a different one while maintaining the key binding interactions.
Fragment-Based Design: Building a new drug by combining small molecular fragments that are known to bind to adjacent sites on the target protein.
By applying these principles, researchers can systematically modify the this compound scaffold to potentially enhance its therapeutic properties. Computational tools like molecular docking and QSAR are integral to this process, allowing for the in silico evaluation of new designs before committing to chemical synthesis. nih.gov
Analytical Methodologies for Research and Development
Qualitative and Quantitative Determination of Sulfasuccinamide and Metabolites
The characterization of this compound and its potential metabolites requires robust analytical methodologies. These methods are crucial for identifying the compound, quantifying its presence in various matrices, and understanding its fate in research settings.
Chromatographic Techniques
Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components, including this compound.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds filab.fracademicjournals.orgbiomedpharmajournal.orgijcmas.com. The GC component separates components of a sample based on their boiling points and affinity for the stationary phase, while the MS component detects and identifies these separated compounds by measuring their mass-to-charge ratio. Identification is typically achieved by comparing the resulting mass spectra with spectral libraries, such as the NIST library academicjournals.orgijcmas.com. While direct analysis of this compound using GC/MS is not explicitly detailed in the provided literature, this technique is a standard for analyzing various organic molecules in research and development. Its applicability would depend on the volatility and thermal stability of this compound or its derivatives.
Table 1: General Capabilities of GC-MS in Compound Analysis
| Technique | Primary Use | Sample State | Compound Type | Identification Method |
| GC-MS | Separation and qualitative/quantitative analysis of volatile and semi-volatile compounds in a mixture. | Liquid, Gas, Solid | Non-polar volatile compounds, hydrocarbons, small organic molecules. | Comparison of mass spectra with NIST library. |
| GC-MS | Chemical analysis, material characterization, polymer analysis. | Various | Wide range of organic compounds. | Mass spectral matching and fragmentation patterns. |
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound, particularly for its quantitative determination and pharmacokinetic studies sielc.com. A typical reverse-phase HPLC method for this compound involves a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS)-compatible applications, formic acid can be substituted for phosphoric acid sielc.com. The use of smaller particle size columns, such as 3 µm particles, allows for faster UPLC (Ultra-Performance Liquid Chromatography) applications sielc.com. HPLC methods are also employed in quality control for assessing the amount of active agents in various formulations justia.com.
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Description | Source |
| Column Type | Reverse-phase, e.g., Newcrom R1 (low silanol (B1196071) activity) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS) | sielc.com |
| Detector | Not specified, but UV detection is common for HPLC | N/A |
| Application | Pharmacokinetics, impurity isolation, preparative separation | sielc.com |
| Detector (Quality Control) | HPLC used for quality control of active agents in formulations | justia.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are highly sensitive and selective techniques crucial for the identification and quantification of compounds, especially in complex biological matrices nih.govlcms.czplos.orgveedalifesciences.comphenomenex.com. These methods are particularly valuable for analyzing metabolites of drugs and other biomolecules nih.gov. LC-MS/MS has been applied to analyze related sulfonamides justia.com and is instrumental in studying protein modifications, such as succinimide (B58015) formation, which might be relevant if this compound is studied in the context of protein chemistry or biological interactions nih.govnih.gov. The high sensitivity and specificity of LC-MS/MS make it suitable for detecting compounds at very low concentrations.
Table 3: Applications of LC-MS/MS in Related Analytical Contexts
| Technique | Application Area | Relevance to this compound Research | Source |
| LC-MS/MS | Metabolite identification and quantification | Crucial for studying this compound metabolism and breakdown products. | nih.gov |
| LC-MS/MS | Protein modification analysis (e.g., succinimide formation) | Relevant if this compound is studied in biological matrices or as a protein modification. | nih.govnih.gov |
| LC-MS/MS | Analysis of related sulfonamides | Demonstrates applicability to the chemical class. | justia.com |
| LC-MS/MS | Therapeutic drug monitoring | General method for quantifying various drug analytes in biological samples. | phenomenex.com |
Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique used for separating compounds and monitoring chemical reactions googleapis.comnih.gov. It involves separating components of a mixture on a thin layer of adsorbent material coated on a plate. TLC can be used for qualitative analysis and reaction monitoring in research settings googleapis.com. While direct quantitative analysis of this compound by TLC is not explicitly detailed in the provided literature, its general applicability for analyzing mixtures makes it a potential tool for initial screening or reaction progress assessment.
Table 4: General Applications of TLC in Chemical Analysis
| Technique | Primary Use | Sample Type | Detection Method |
| TLC | Qualitative analysis, reaction monitoring | Mixtures of organic compounds | Visual inspection (e.g., UV light, staining reagents), densitometry. |
| TLC | Separation of compounds in complex mixtures | Various chemical and biological samples | Various visualization techniques based on compound properties. |
Spectroscopic Methods
Spectroscopic methods provide information about the structure and identity of chemical compounds by analyzing their interaction with electromagnetic radiation.
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. Spectral data for this compound is available, which can be used for its characterization and confirmation of identity nih.gov. While specific quantitative spectroscopic methods for this compound are not detailed in the provided search results, techniques like UV-Vis spectroscopy are commonly used in conjunction with HPLC for quantitative analysis if the compound possesses a suitable chromophore. Mass spectrometry, as discussed in the context of GC-MS and LC-MS/MS, is also a critical spectroscopic tool for determining molecular weight and fragmentation patterns, aiding in structural elucidation and quantification.
Table 5: Spectroscopic Data Availability for this compound
| Spectroscopic Method | Data Availability/Application | Source |
| Infrared (IR) Spectroscopy | Spectral data is available for this compound. | nih.gov |
| Mass Spectrometry (MS) | Used in conjunction with chromatography (GC-MS, LC-MS/MS) for identification and quantification. | filab.fracademicjournals.orgijcmas.comsielc.comnih.govlcms.czplos.orgveedalifesciences.comphenomenex.comjustia.comnih.govnih.gov |
Compound Name Table:
this compound
Sulfathiazole
Sulfathiourea
Sulfatolamide
Sulfatriazin
Sulfisomidine
Sulfisoxazole
Sulfisoxazole acetyl
Sulfacarbamide
Sulfafurazole
Sulfasymazine
Sulfatroxazole
Sulfatrozole
Sulfazamet
Sulfinaolol
Sulfinpyrazone
Sulfiram
Sulfobromophthalein
Sulfonethylmethane
Sulfonmethane
Sulfonterol
Sulforidazine
Sulfoxone
Sulcrinat
Sulindac
Sulisatin
Sulisobenzone
Sulmarin
Sulmazole
Sulmepride
Sulnidazole
Sulocarbilate
Suloctidil
Sulodexide
Sulofenur
Sulopenem
Sulosemide
Sulotroban
Suloxifen
Sulpiride
Sulfonylurea
Sulfamonomethoxine
Sulfaphenazole
Sulfametomidine
Sulfametrole
Sulfamethoxazole
Sulfamethoxypyridazine
Sulfamoyl
N-Hydroxysulfosuccinimide (Sulfo-NHS)
N-Hydroxysuccinimide (NHS)
7αC4
Method Development and Validation in Pharmaceutical Analysis
Method development and validation are fundamental processes in pharmaceutical analysis, ensuring that analytical procedures accurately measure the identity, purity, potency, and stability of drug substances and products emerypharma.comupm-inc.comlabmanager.com. These processes are guided by regulatory bodies and international standards, such as those set by the International Council for Harmonisation (ICH) emerypharma.comlabmanager.comresearchgate.net. The primary objective is to demonstrate that a method is suitable for its intended use, consistently delivering reliable data ujpronline.comchromatographyonline.com.
Parameters for Method Optimization
Method optimization involves systematically refining analytical parameters to achieve the desired performance characteristics. Key parameters that are evaluated and optimized include reliability, sensitivity, specificity, accuracy, and precision. These parameters collectively ensure that the analytical method is robust and capable of delivering meaningful results researchgate.netujpronline.comelementlabsolutions.comgsconlinepress.cominab.ie.
Reliability (Robustness): Reliability, often assessed through robustness studies, ensures that the method remains unaffected by minor, deliberate variations in method parameters. For this compound analysis, this could involve testing the impact of small changes in mobile phase composition, pH, flow rate, or column temperature on the analytical outcome. A robust method consistently provides reliable results even when experimental conditions deviate slightly from the optimum elementlabsolutions.comgsconlinepress.com. System suitability tests, which evaluate parameters like peak symmetry, resolution, and capacity factor, also contribute to ensuring the day-to-day reliability of the analytical system edqm.eu.
Sensitivity: Sensitivity in analytical methods refers to the ability to detect and quantify an analyte at low concentrations. This is typically characterized by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) researchgate.netelementlabsolutions.comgsconlinepress.com. The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision inab.ieaphl.org. For instance, an optimized High-Performance Liquid Chromatography (HPLC) method might aim for an LOD in the nanogram or picogram range, depending on the required sensitivity for impurity analysis or trace detection.
Specificity: Specificity is the ability of an analytical method to unequivocally assess the analyte (this compound) in the presence of other components that may be expected in the sample. These components can include impurities, degradation products, or excipients in a pharmaceutical formulation elementlabsolutions.comgsconlinepress.comedqm.euunodc.org. Demonstrating specificity involves showing that the method does not exhibit interference from these related substances, often achieved through peak purity analysis using diode array detectors (DAD) or by analyzing placebo samples and spiked samples elementlabsolutions.comedqm.eu. For this compound, this means ensuring that the analytical signal is solely attributable to the compound itself and not to co-eluting substances.
Accuracy: Accuracy reflects the closeness of agreement between the measured value and the true or accepted reference value for this compound ujpronline.comelementlabsolutions.comedqm.eu. It is typically assessed through recovery studies, where known amounts of this compound are spiked into a sample matrix, and the percentage of recovery is calculated. For example, recovery studies might involve spiking placebo samples with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) to demonstrate that the method accurately quantifies the analyte across its intended range chromatographyonline.comedqm.eu.
Precision: Precision measures the closeness of agreement between a series of independent measurements obtained from the same homogeneous sample under prescribed conditions researchgate.netelementlabsolutions.comgsconlinepress.comaphl.org. It encompasses repeatability (intra-assay precision), intermediate precision (inter-assay, inter-day, inter-analyst), and reproducibility. Repeatability assesses the variability within a single run, while intermediate precision evaluates variability within the same laboratory but under different conditions (e.g., different days, analysts, or equipment) researchgate.netelementlabsolutions.comscielo.br. For this compound analysis, precision is typically expressed as the Relative Standard Deviation (RSD), with acceptance criteria often set at ≤ 2.0% for assay and impurity levels researchgate.netscielo.br.
Table 1: Typical Validation Parameters for this compound Assay (HPLC-UV)
| Parameter | Typical Value/Range | Acceptance Criteria (ICH/USP) | Notes |
| Linearity | R² > 0.999 | R² ≥ 0.995 | Demonstrates proportional response to concentration within a defined range. |
| Accuracy (Recovery) | 98.5% - 101.2% | 98% - 102% | Assessed by spiking known amounts into placebo or sample matrix. |
| Repeatability | RSD < 1.0% | RSD ≤ 2.0% | Intra-assay variability. |
| Intermediate Precision | RSD < 1.8% | RSD ≤ 2.0% | Inter-day, inter-analyst, inter-instrument variability. |
| Limit of Detection (LOD) | 0.04 µg/mL | N/A | Lowest concentration reliably detected. |
| Limit of Quantitation (LOQ) | 0.12 µg/mL | N/A | Lowest concentration reliably quantified. |
| Specificity | No interference from placebo | No interference | Demonstrated by peak purity analysis and placebo analysis. |
| Robustness | Method performance stable | Defined acceptance criteria | Insensitivity to small variations in method parameters. |
Future Research Directions and Translational Aspects
Exploration of Novel Bioactivities and Therapeutic Targets for Sulfasuccinamide Derivatives
The fundamental structure of this compound offers a scaffold for the synthesis of new derivatives with potentially expanded bioactivities. Future research should focus on creating and screening libraries of this compound analogs to identify compounds with novel therapeutic applications beyond their original antibacterial use. sioc-journal.cnnih.gov
One promising avenue is the investigation of these derivatives as inhibitors of enzymes beyond dihydropteroate (B1496061) synthase. For instance, this compound itself has been identified as an inhibitor of carbonic anhydrases IX, XII, and XIV. ncats.io This suggests that novel derivatives could be designed to target other isoenzymes with greater specificity and potency, potentially leading to treatments for a range of conditions including glaucoma, epilepsy, and certain types of cancer.
Furthermore, the exploration of this compound derivatives for activities such as anti-inflammatory nih.gov, antifungal sioc-journal.cn, and cytotoxic effects against cancer cell lines is warranted. sioc-journal.cnnih.gov Preliminary studies on other sulfonamide derivatives have shown promise in these areas, indicating that a focused effort on this compound could yield novel therapeutic agents. sioc-journal.cnnih.gov The synthesis of amide derivatives, for example, is a significant area in the pharmaceutical industry due to the diverse biological activities of these compounds. nih.gov
Application of Advanced Computational and Systems Biology Approaches
The emergence of antibiotic resistance is a major global health threat. clinmedjournals.orgmdpi.com Understanding the complex molecular mechanisms underlying resistance to this compound is crucial for its continued or future use. Integrating multi-omics data can provide a holistic view of the cellular response to the drug and how resistance develops. nih.govmdpi.comnih.gov
By combining genomic, transcriptomic, proteomic, and metabolomic data from susceptible and resistant bacterial strains, researchers can identify key genetic mutations, altered gene expression patterns, changes in protein abundance, and metabolic pathway shifts that contribute to resistance. nih.govcmbio.io This comprehensive understanding can inform the development of strategies to overcome resistance, such as the design of combination therapies that target both the primary drug target and the resistance mechanisms. nih.gov Furthermore, analyzing multi-omics data can help in the identification of biomarkers that can predict the likelihood of resistance developing in a clinical setting. cmbio.io
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. mdpi.commdpi.commednexus.org These technologies can be applied to this compound research in several ways:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential efficacy and toxicity of novel this compound derivatives. frontiersin.org This can significantly reduce the time and cost associated with synthesizing and screening new compounds. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. frontiersin.orgnptel.ac.in This could lead to the discovery of highly potent and selective this compound-based drugs.
Drug Repurposing: AI can analyze vast amounts of biological and clinical data to identify new potential uses for existing drugs. mdpi.com It is conceivable that AI algorithms could identify new therapeutic targets for this compound or its derivatives, expanding their clinical utility.
Challenges in implementing AI include the need for high-quality, diverse training data and the interpretation of complex models. frontiersin.org
Development of Innovative Drug Delivery Systems and Formulations
The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration for a sufficient duration. polimerbio.com The development of innovative drug delivery systems for this compound could enhance its therapeutic potential, particularly for topical and localized applications. nih.govresearchgate.net
Future research could focus on:
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles, such as liposomes or solid lipid nanoparticles, could improve its solubility, stability, and penetration into tissues. syvento.comgoogle.com This could be particularly beneficial for treating localized infections or for targeted delivery to specific cell types. syvento.com
Hydrogels and in-situ gels: Formulating this compound into hydrogels could provide sustained and controlled release of the drug at the site of application, reducing the frequency of administration and improving patient compliance. polimerbio.comnih.gov In-situ gelling systems, which transition from a liquid to a gel upon physiological stimuli like temperature or pH changes, could be advantageous for certain applications. nih.gov
Transdermal patches: For systemic or localized dermal delivery, transdermal patches offer a non-invasive method for controlled drug release. researchgate.netseqens.com
These advanced formulations could also help to minimize systemic exposure and potential side effects. syvento.com
Bridging Preclinical Findings to Clinical Translation
The translation of promising preclinical research into clinical applications is a critical and often challenging phase in drug development. cgmpconsulting.comresearchgate.net For this compound and its derivatives, a clear pathway from the laboratory to the clinic must be established. This involves rigorous preclinical studies to evaluate safety, efficacy, and pharmacokinetics in relevant animal models. cgmpconsulting.com
A key aspect of this transition is the use of pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict human responses based on preclinical data. nih.gov Such models can help in determining the optimal dosing regimens for clinical trials and can identify potential challenges early in the development process. researchgate.netnih.gov Overcoming the "translational gap" between animal models and human diseases is a significant hurdle, and innovative approaches, including the use of more predictive preclinical models and biomarkers, are needed. crownbio.comnih.gov
Addressing Challenges in Antimicrobial Stewardship and Emergent Resistance
The rise of antimicrobial resistance (AMR) is a global crisis that necessitates robust antimicrobial stewardship programs (ASPs). clinmedjournals.orgmdpi.comnih.gov Any future clinical use of this compound must be guided by the principles of antimicrobial stewardship to preserve its efficacy and minimize the emergence of resistance. clinmedjournals.orgfrontiersin.org
Challenges in implementing effective ASPs, particularly in resource-limited settings, include a lack of awareness, insufficient funding, and inadequate diagnostic capabilities. nih.govfrontiersin.orgfrontiersin.org Future research should focus on developing strategies to overcome these barriers. This includes promoting education for both healthcare professionals and the public, establishing surveillance systems to monitor resistance patterns, and developing rapid and affordable diagnostic tests to guide appropriate antibiotic use. nih.gov
Furthermore, understanding the specific mechanisms by which bacteria develop resistance to this compound is crucial. cardiff.ac.uknih.gov This knowledge can inform the development of new derivatives that can circumvent these resistance mechanisms or be used in combination therapies to enhance their effectiveness. google.com
Q & A
Basic: What are the standard protocols for synthesizing Sulfasuccinamide, and how can researchers ensure reproducibility?
Methodological Answer:
Synthesis protocols should adhere to validated chemical procedures, such as coupling sulfonamide derivatives with succinic anhydride under controlled conditions (e.g., temperature, solvent polarity). Key steps include:
- Purification: Column chromatography or recrystallization to achieve ≥95% purity.
- Characterization: Include melting point, NMR (¹H/¹³C), and mass spectrometry (MS) data .
- Reproducibility: Document reagent sources, reaction times, and environmental controls (humidity, inert atmosphere). Use tables to compare yields and purity across batches (Example below).
| Batch | Yield (%) | Purity (%) | Solvent System |
|---|---|---|---|
| 1 | 72 | 96 | Ethanol/H₂O |
| 2 | 68 | 95 | Acetone/Hexane |
Reference: Experimental reproducibility guidelines from the Royal Society of Chemistry (RSC) emphasize traceability in synthesis protocols .
Advanced: How can researchers optimize this compound synthesis using design-of-experiments (DoE) methodologies?
Methodological Answer:
Apply factorial design to identify critical variables (e.g., molar ratios, catalyst loading). Steps include:
- Screening: Use Plackett-Burman designs to shortlist influential factors.
- Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature vs. reaction time).
- Validation: Confirm optimal conditions with triplicate runs. Statistical tools like ANOVA should validate significance (p < 0.05) .
Example Output Table:
| Factor | Low Level | High Level | Effect on Yield (p-value) |
|---|---|---|---|
| Temperature | 60°C | 80°C | 0.003 |
| Catalyst | 0.5 mol% | 1.5 mol% | 0.012 |
Reference: Medicinal Chemistry Research guidelines advocate DoE for synthesis optimization .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Confirm proton environments and carbon骨架. Compare peaks with predicted chemical shifts (e.g., sulfonamide protons at δ 7.2–7.8 ppm).
- FT-IR: Validate functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹).
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Purity Analysis: HPLC with UV detection (λ = 254 nm) .
Reference: IUPAC guidelines for compound characterization .
Advanced: How should researchers resolve contradictions in this compound’s pharmacological data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) and assess heterogeneity using Cochran’s Q test.
- Bias Evaluation: Apply GRADE criteria to evaluate study design rigor (e.g., blinding, sample size).
- Contextual Factors: Compare experimental conditions (cell lines, assay protocols). For example:
| Study | IC₅₀ (μM) | Cell Line | Assay Duration |
|---|---|---|---|
| A | 12.3 | HEK293 | 24h |
| B | 8.7 | HeLa | 48h |
Reference: EUFIC guidelines on interpreting conflicting data .
Basic: What statistical methods are appropriate for analyzing this compound’s bioactivity data?
Methodological Answer:
- Dose-Response Curves: Fit using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Error Reporting: Use standard deviation (SD) or confidence intervals (CI) for replicates.
- Comparisons: Student’s t-test or ANOVA with post-hoc corrections (e.g., Tukey) for multi-group studies .
Reference: Pharmaceutical research standards for bioactivity analysis .
Advanced: How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Predict binding modes with target proteins (e.g., using AutoDock Vina).
- QSAR Models: Develop regression models linking substituent properties (e.g., logP, Hammett constants) to activity.
- Validation: Cross-validate with leave-one-out (LOO) methods and report R² values .
Example Table:
| Derivative | logP | IC₅₀ (μM) | Predicted IC₅₀ (μM) |
|---|---|---|---|
| SS-1 | 1.2 | 10.5 | 11.2 |
| SS-2 | 1.8 | 8.7 | 7.9 |
Reference: RSC guidelines on integrating computational and experimental data .
Basic: What ethical considerations apply to in vivo studies of this compound?
Methodological Answer:
- Animal Welfare: Follow ARRIVE 2.0 guidelines for reporting (e.g., sample size justification, humane endpoints).
- Regulatory Compliance: Obtain ethics committee approval (e.g., IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement).
- Data Transparency: Publish negative results to avoid publication bias .
Reference: International Council for Harmonisation (ICH) guidelines .
Advanced: What emerging analytical techniques could improve this compound’s pharmacokinetic profiling?
Methodological Answer:
- LC-MS/MS: Quantify plasma concentrations with high sensitivity (LOQ < 1 ng/mL).
- Microdialysis: Monitor real-time tissue penetration in preclinical models.
- AI-Driven PK Modeling: Predict absorption/distribution using machine learning (e.g., Gaussian processes) .
Reference: Modern methodologies for pharmacokinetic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
